molecular formula C5H6N2O2 B075791 4,6-Dihydroxy-2-methylpyrimidine CAS No. 1194-22-5

4,6-Dihydroxy-2-methylpyrimidine

Cat. No.: B075791
CAS No.: 1194-22-5
M. Wt: 126.11 g/mol
InChI Key: BPSGVKFIQZZFNH-UHFFFAOYSA-N
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Description

4,6-Dihydroxy-2-methylpyrimidine is an organic compound belonging to the pyrimidine family, characterized by the presence of two hydroxyl groups at positions 4 and 6, and a methyl group at position 2 on the pyrimidine ring. This compound is known for its biological activity and serves as a precursor to various important compounds, including those with anticancer and antihypertensive properties .

Scientific Research Applications

4,6-Dihydroxy-2-methylpyrimidine has a wide range of applications in scientific research, including:

Safety and Hazards

4,6-Dihydroxy-2-methylpyrimidine causes serious eye irritation and may cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

4,6-Dihydroxy-2-methylpyrimidine serves as a precursor to many important compounds which include, which are known to be active as anticancer agents, 4,6-dichloro-2-methyl-5-nitropyridine, which is useful in the development of new antihypertensive medicines, 1,1-diamino-2,2-dinitroethylene, an explosive material, and hydroxyl ammonium salt of 3-dinitromethyl-1,2,4-triazolone, a high energy density material . The results show that these dyes may be suitable for applications in the textile industry .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

DHMP serves as a precursor to many important compounds, including those known to be active as anticancer agents . It can also be used as a reactive oxygen species scavenger . Reactive oxygen species are highly active molecules that can cause oxidative damage and diseases such as inflammation, aging, and cancer when produced in the body . DHMP can react with reactive oxygen species to form stable free radical products, thereby protecting cells from oxidative damage .

Cellular Effects

The cellular effects of DHMP are primarily related to its role as a reactive oxygen species scavenger . By reacting with these highly active molecules, DHMP can help to prevent oxidative damage to cells. This can have a significant impact on various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, DHMP exerts its effects by reacting with reactive oxygen species. This reaction results in the formation of stable free radical products, which can prevent these reactive molecules from causing oxidative damage to cells .

Temporal Effects in Laboratory Settings

It is known that DHMP can react with reactive oxygen species to form stable free radical products . This suggests that DHMP may have a protective effect against oxidative damage over time.

Metabolic Pathways

Given its role as a reactive oxygen species scavenger, it is likely that DHMP interacts with enzymes or cofactors involved in the metabolism of these molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,6-Dihydroxy-2-methylpyrimidine can be synthesized through the reaction between acetamidine hydrochloride and diethyl malonate in the presence of methoxide in methanol or ethoxide in ethanol . The reaction typically involves the following steps:

    Condensation Reaction: Acetamidine hydrochloride and diethyl malonate are mixed in the presence of methoxide or ethoxide.

    Cyclization: The mixture undergoes cyclization to form the pyrimidine ring.

    Purification: The product is purified through recrystallization or other suitable methods.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Various alcohols and alkoxides can be used to study the effect of reaction periods and optimize the process .

Chemical Reactions Analysis

Types of Reactions: 4,6-Dihydroxy-2-methylpyrimidine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives.

    Reduction: It can act as a reducing agent in certain reactions.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Reagents like alkyl halides and acid chlorides are commonly used for substitution reactions.

Major Products:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its dual hydroxyl functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in chemistry, biology, medicine, and industry .

Properties

IUPAC Name

4-hydroxy-2-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2/c1-3-6-4(8)2-5(9)7-3/h2H,1H3,(H2,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPSGVKFIQZZFNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=O)N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00193507
Record name 2-Methyl-1H,5H-pyrimidine-4,5-dione
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Molecular Weight

126.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1194-22-5, 40497-30-1
Record name 6-Hydroxy-2-methyl-4(1H)-pyrimidinone
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Record name 2-Methyl-1H,5H-pyrimidine-4,5-dione
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Record name 1194-22-5
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Record name 2-Methyl-1H,5H-pyrimidine-4,5-dione
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Record name 2-methyl-1H,5H-pyrimidine-4,5-dione
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Record name 4(1H)-Pyrimidinone, 6-hydroxy-2-methyl
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common synthetic routes for 4,6-Dihydroxy-2-methylpyrimidine?

A1: this compound is primarily synthesized through the condensation of acetamidine hydrochloride with either diethyl malonate [, ] or dimethyl malonate []. This reaction typically occurs in the presence of a base, such as sodium methoxide [] or alkoxides [], in a solvent like methanol [, ]. The reaction conditions significantly impact the yield, with optimized procedures achieving over 85% yield [].

Q2: How does the choice of solvent and base affect the synthesis of this compound?

A2: Research suggests that using absolute methanol as the solvent and sodium methoxide as the base generally leads to a more efficient and cost-effective synthesis of this compound []. Furthermore, the reaction time and stoichiometry of the reactants significantly influence the final yield [, ].

Q3: What is the significance of this compound in pharmaceutical synthesis?

A3: This compound acts as a key building block for synthesizing important pharmaceuticals. For instance, it is a crucial intermediate in the multi-step synthesis of the anticancer drug dasatinib [] and the radiolabeled antihypertensive compound [2,4,6-14C3]-4-chloro-5-(imidazolidin-2-ylidenimino)-6-methoxy-2-methylpyrimidine ([14C3]moxonidine) [].

Q4: How is this compound utilized in the development of energetic materials?

A4: this compound serves as a precursor to 1,1-diamino-2,2-dinitroethene (FOX-7), a powerful insensitive high explosive []. Nitration of this compound, followed by hydrolysis, yields FOX-7. Optimization of this process allows for high yields (>90%) and efficient nitric acid usage [].

Q5: Beyond its applications in pharmaceuticals and explosives, what other research areas involve this compound?

A5: this compound plays a significant role in understanding the reactivity of pyrimidine derivatives. Researchers study its electrochemical behavior in the presence of catechols [] and investigate its nitration with a focus on the nucleophilic cleavage of the resulting products []. Additionally, it is used to synthesize novel azo derivatives, expanding its potential applications in various fields [].

Q6: How have spectroscopic techniques been used to characterize this compound and its derivatives?

A6: Spectroscopic methods are essential for analyzing this compound. Techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm its structure and purity []. These techniques are also valuable for characterizing novel derivatives, such as azo derivatives of this compound, providing insights into their structures and properties [].

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